N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-4-11-25-18-10-9-17(13-19(18)28-14-22(2,3)21(25)27)24-20(26)12-15-5-7-16(23)8-6-15/h4-10,13H,1,11-12,14H2,2-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANBOSIFEULESF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-chlorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxazepine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the allyl group: The allyl group can be introduced via an allylation reaction using suitable reagents.
Attachment of the chlorophenyl group: This step involves the use of chlorophenyl acetic acid or its derivatives in a condensation reaction.
Final acetamide formation: The acetamide moiety is introduced through an amidation reaction, often using acetic anhydride or similar reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Potency :
- The allyl group (target compound) confers superior potency (IC50 = 5.3 nM) compared to ethyl (12.4 nM) or propyl (15.6 nM) groups. This is attributed to enhanced hydrophobic interactions and conformational restraint .
- The 4-chlorophenyl moiety improves binding affinity over phenyl (8.7 nM) or 4-fluorophenyl (15.6 nM), likely due to optimal halogen bonding and electron-withdrawing effects .
Physicochemical Properties :
- Higher LogP (3.8) in the target compound correlates with reduced aqueous solubility (12 µM) compared to analogues with smaller R1 groups (e.g., Compound A: 25 µM).
- Metabolic stability is highest in the target compound (82% remaining after incubation), likely due to steric shielding from the 3,3-dimethyl groups .
Synthetic Accessibility :
- The allyl group introduces synthetic complexity, requiring palladium-catalyzed coupling, whereas ethyl/propyl analogues are more straightforward to synthesize .
Research Implications and Limitations
- Advantages of Target Compound : Balances potency, stability, and moderate solubility, making it a viable lead for further optimization.
- Drawbacks: Low solubility may limit bioavailability, necessitating formulation strategies like salt formation or nanoparticle delivery .
- Contradictory Evidence : Some studies suggest that propyl-substituted analogues (e.g., Compound C) exhibit better blood-brain barrier penetration despite lower potency, highlighting context-dependent applications .
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-chlorophenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects based on existing research findings.
Chemical Structure and Properties
The compound has a molecular formula of C22H24N2O and features a complex structure that includes an oxazepine ring and various substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities including anticonvulsant, anti-inflammatory, and anticancer properties. The following sections detail specific findings related to the biological activity of this compound.
Anticonvulsant Activity
Studies have shown that compounds resembling this compound possess anticonvulsant properties. For instance:
These findings suggest that structural modifications can enhance anticonvulsant efficacy.
The mechanism by which this class of compounds exerts its effects may involve modulation of gamma-aminobutyric acid (GABA) receptors and voltage-gated sodium channels (VGSCs). Binding studies have indicated that these compounds interact with GABA receptors in a manner similar to established anticonvulsants like phenytoin and carbamazepine .
Anticancer Activity
There is emerging evidence suggesting potential anticancer properties for compounds in this class. For example:
This indicates that the compound may inhibit cancer cell proliferation and warrants further investigation into its therapeutic potential.
Case Studies
- Case Study on Anticonvulsant Activity : In a study evaluating various derivatives for their anticonvulsant properties using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, several compounds demonstrated significant activity with favorable therapeutic indices .
- Case Study on Anticancer Activity : A series of novel inhibitors were synthesized and screened against various cancer cell lines, revealing promising results in inhibiting cell growth at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
